molecular formula C20H18N4O2 B3020391 2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034355-05-8

2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B3020391
CAS RN: 2034355-05-8
M. Wt: 346.39
InChI Key: YWPDBMOMRHNVPY-UHFFFAOYSA-N
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Description

The compound "2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione" is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class. This class of compounds is known for its potential biological activities and its use in various chemical transformations to create more complex structures. The compound is characterized by the presence of a 4-methylbenzyl group and a p-tolyl group attached to the triazolopyrazine core.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the specific compound , they do provide insights into the synthesis of related compounds. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives is detailed, which involves the cyclization of diethyl 1-hydrazinobenzylphosphonate with 2-[bis(methylthio)methylene]malononitrile, followed by reaction with triethyl orthoformate and various acyl hydrazines . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene derivatives, reveals centrosymmetric and S-shaped structures with benzene ring substituents almost perpendicular to the central pyrazine ring . This information suggests that the compound "this compound" may also exhibit a complex three-dimensional structure, which could be important for its biological activity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of the [1,2,4]triazine system is highlighted in the synthesis of 6-benzoyl-2H-[1,2,4]triazine-3,5-dione and its transformation into fused [1,2,4]triazine systems . The reactivity of the triazine ring is influenced by the substituents present, which can lead to various transformations, such as the formation of hydrazones or the construction of triazolo[4,3-d][1,2,4]triazine systems. These reactions are guided by theoretical calculations using semiempirical Hamiltonians, which can provide insights into the reactivity of the compound "this compound" .

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "this compound" are not provided, the properties of similar compounds can be inferred. For example, the crystal structure of related compounds can provide information on the molecular packing, which affects the compound's solubility and stability . The presence of different functional groups in the compound can also influence its boiling point, melting point, and solubility in various solvents. The electronic properties, such as the distribution of electron density, can affect the compound's reactivity and interactions with other molecules, which can be studied using spectroscopic methods and theoretical calculations .

Future Directions

The future directions for the study of [1,2,4]triazolo[4,3-a]pyrazine derivatives could involve further exploration of their potential biological activities , as well as the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

7-(4-methylphenyl)-2-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-14-3-7-16(8-4-14)13-24-20(26)23-12-11-22(19(25)18(23)21-24)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPDBMOMRHNVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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